molecular formula C12H4F3N3 B241588 2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile

2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile

Cat. No.: B241588
M. Wt: 247.17 g/mol
InChI Key: UKABNLRSZQOYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-trifluoromethyl-benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid
  • 2-Cyano-3-(5-(2-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid

Uniqueness

2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C12H4F3N3

Molecular Weight

247.17 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C12H4F3N3/c13-12(14,15)11-4-2-1-3-9(11)10(7-18)8(5-16)6-17/h1-4H

InChI Key

UKABNLRSZQOYDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C(C#N)C#N)C#N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=C(C#N)C#N)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.